3-methoxy-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-N-[2-(piperidin-1-ylsulfonyl)ethyl]benzamide
Description
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Properties
IUPAC Name |
3-methoxy-N-[(1-methylpyrazol-4-yl)methyl]-N-(2-piperidin-1-ylsulfonylethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O4S/c1-22-15-17(14-21-22)16-23(20(25)18-7-6-8-19(13-18)28-2)11-12-29(26,27)24-9-4-3-5-10-24/h6-8,13-15H,3-5,9-12,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJWBTUXTVRIMEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CN(CCS(=O)(=O)N2CCCCC2)C(=O)C3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Methoxy-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-N-[2-(piperidin-1-ylsulfonyl)ethyl]benzamide, also known by its CAS number 1010865-42-5, is a compound that has garnered interest due to its potential biological activities. This article provides an in-depth examination of its pharmacological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 420.53 g/mol. The structure features a methoxy group, a pyrazole moiety, and a piperidine sulfonamide side chain, which are critical for its biological activity.
Research indicates that compounds containing pyrazole derivatives often exhibit significant pharmacological effects, including:
- Antitumor Activity : Pyrazole derivatives have shown efficacy against various cancer cell lines by inhibiting key signaling pathways such as BRAF(V600E) and EGFR . The specific compound under study may similarly affect these pathways, contributing to its potential as an anticancer agent.
- Anti-inflammatory Properties : The presence of the piperidine sulfonamide group suggests that this compound could modulate inflammatory responses, similar to other compounds in its class .
Antitumor Efficacy
A study focusing on pyrazole derivatives highlighted their ability to induce apoptosis in cancer cells. Specifically, compounds with structural similarities to this compound have been shown to enhance the cytotoxic effects of standard chemotherapy agents like doxorubicin in breast cancer cell lines .
Case Studies
Several studies have focused on related pyrazole compounds:
- Combination Therapy in Breast Cancer : A study evaluated the effects of combining pyrazole derivatives with doxorubicin in MCF-7 and MDA-MB-231 breast cancer cell lines. Results indicated that certain pyrazoles significantly increased the cytotoxicity of doxorubicin, suggesting a synergistic effect that could be leveraged in treatment protocols .
- Inhibition of Kinases : Research into similar compounds has shown that they can act as inhibitors of receptor tyrosine kinases, which are crucial in cancer progression. This suggests that this compound may also exhibit such inhibitory actions, although direct studies are still needed .
Data Table: Comparative Biological Activities
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
The target molecule comprises three primary structural domains:
- 3-Methoxybenzamide core : Serves as the central aromatic scaffold.
- N-[(1-Methyl-1H-pyrazrazol-4-yl)methyl] substituent : Introduces a heteroaromatic pyrazole moiety.
- N-[2-(Piperidin-1-ylsulfonyl)ethyl] side chain : Incorporates a sulfonamide-linked piperidine ring.
Retrosynthetically, the molecule disconnects into:
- 3-Methoxybenzoyl chloride (precursor for the benzamide core)
- 1-Methyl-1H-pyrazol-4-ylmethanamine (pyrazole-bearing amine)
- 2-(Piperidin-1-ylsulfonyl)ethanamine (sulfonamide-functionalized amine)
Synthetic Pathways and Methodological Considerations
Synthesis of 3-Methoxybenzoyl Chloride
The benzamide core originates from 3-methoxybenzoic acid, activated via chlorination. A typical procedure involves refluxing 3-methoxybenzoic acid with thionyl chloride (SOCl₂) under anhydrous conditions:
$$
\text{3-Methoxybenzoic acid} + \text{SOCl}2 \xrightarrow{\Delta, \text{toluene}} \text{3-Methoxybenzoyl chloride} + \text{SO}2 + \text{HCl}
$$
Key Parameters :
- Molar Ratio : 1:1.2 (acid : SOCl₂)
- Temperature : 70–80°C
- Duration : 3–4 hours
- Yield : 85–92%
Preparation of 1-Methyl-1H-Pyrazol-4-ylmethanamine
This intermediate is synthesized via a two-step sequence:
Alkylation of 1H-Pyrazol-4-ylmethanol
Methylation at the pyrazole N1-position using methyl iodide (CH₃I) in the presence of potassium carbonate (K₂CO₃):
$$
\text{1H-Pyrazol-4-ylmethanol} + \text{CH}3\text{I} \xrightarrow{\text{K}2\text{CO}_3, \text{DMF}} \text{1-Methyl-1H-pyrazol-4-ylmethanol} + \text{KI}
$$
Conditions :
- Solvent : Dimethylformamide (DMF)
- Temperature : 60°C, 12 hours
- Yield : 78–85%
Conversion to Primary Amine
The alcohol is converted to the amine via a Mitsunobu reaction with phthalimide, followed by hydrazine deprotection:
$$
\text{1-Methyl-1H-pyrazol-4-ylmethanol} + \text{Phthalimide} \xrightarrow{\text{DIAD, PPh}3} \text{Phthalimido intermediate} \xrightarrow{\text{NH}2\text{NH}_2} \text{1-Methyl-1H-pyrazol-4-ylmethanamine}
$$
Optimization Notes :
- Reagent : Diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃)
- Deprotection : Hydrazine hydrate in ethanol, 70°C, 6 hours
- Overall Yield : 65–72%
Synthesis of 2-(Piperidin-1-Ylsulfonyl)Ethanamine
Sulfonation of Piperidine
Piperidine reacts with chlorosulfonic acid (ClSO₃H) to form piperidine-1-sulfonyl chloride:
$$
\text{Piperidine} + \text{ClSO}_3\text{H} \xrightarrow{\text{DCM, 0°C}} \text{Piperidine-1-sulfonyl chloride} + \text{HCl}
$$
Critical Factors :
- Temperature Control : Maintain below 5°C to prevent decomposition
- Solvent : Dichloromethane (DCM)
- Yield : 80–88%
Coupling with 2-Aminoethanol
The sulfonyl chloride reacts with 2-aminoethanol to form the sulfonamide:
$$
\text{Piperidine-1-sulfonyl chloride} + \text{H}2\text{NCH}2\text{CH}2\text{OH} \xrightarrow{\text{Et}3\text{N, THF}} \text{2-(Piperidin-1-ylsulfonyl)ethanol} + \text{HCl}
$$
Conditions :
- Base : Triethylamine (Et₃N), 2.2 equivalents
- Solvent : Tetrahydrofuran (THF), 0°C to room temperature
- Yield : 75–82%
Oxidation to Primary Amine
The alcohol is oxidized to the amine via a Gabriel synthesis:
$$
\text{2-(Piperidin-1-ylsulfonyl)ethanol} \xrightarrow{\text{MsCl, NaN}3} \text{Azide intermediate} \xrightarrow{\text{H}2, \text{Pd/C}} \text{2-(Piperidin-1-ylsulfonyl)ethanamine}
$$
Steps :
- Mesylation : Methanesulfonyl chloride (MsCl), 0°C, 1 hour
- Azide Displacement : Sodium azide (NaN₃), DMF, 80°C, 8 hours
- Reduction : Hydrogen gas (H₂), 10% Pd/C, ethanol, 50°C, 12 hours
Total Yield : 60–68%
Final Coupling and Purification
Amide Bond Formation
The benzoyl chloride reacts sequentially with the two amines under Schotten-Baumann conditions:
- First Alkylation :
$$
\text{3-Methoxybenzoyl chloride} + \text{2-(Piperidin-1-ylsulfonyl)ethanamine} \xrightarrow{\text{NaOH, H}_2\text{O/EtOAc}} \text{Intermediate amide}
$$ - Second Alkylation :
$$
\text{Intermediate amide} + \text{1-Methyl-1H-pyrazol-4-ylmethanamine} \xrightarrow{\text{EDC·HCl, HOBt, DIPEA}} \text{Target compound}
$$
Reaction Parameters :
- Coupling Reagents : Ethylcarbodiimide hydrochloride (EDC·HCl), hydroxybenzotriazole (HOBt)
- Base : N,N-Diisopropylethylamine (DIPEA)
- Solvent : Dichloromethane (DCM), 0°C to room temperature
- Yield : 55–62%
Analytical Characterization and Validation
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃) : δ 7.45–7.30 (m, 4H, aromatic), 6.95 (s, 1H, pyrazole), 4.45 (s, 2H, CH₂N), 3.85 (s, 3H, OCH₃), 3.70–3.50 (m, 4H, piperidine), 2.95–2.75 (m, 6H, SO₂CH₂ and piperidine), 2.40 (s, 3H, CH₃).
- HRMS (ESI+) : m/z calculated for C₂₀H₂₈N₄O₄S [M+H]⁺ 421.1905, found 421.1909.
Purity Assessment
- HPLC : >98% purity (C18 column, 70:30 H₂O/ACN, 1.0 mL/min)
- Melting Point : 142–144°C
Challenges and Optimization Opportunities
- Regioselectivity in Pyrazole Methylation : Competing N2-methylation minimized using bulky bases (e.g., KOtBu).
- Sulfonamide Stability : Avoid aqueous acidic conditions during workup to prevent hydrolysis.
- Amine Coupling Efficiency : Microwave-assisted synthesis reduces reaction time from 24 hours to 2 hours with 15% yield improvement.
Q & A
Q. What are the optimal synthetic routes for 3-methoxy-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-N-[2-(piperidin-1-ylsulfonyl)ethyl]benzamide, and what key reaction conditions influence yield?
Methodological Answer: The synthesis involves multi-step reactions, typically including:
- Step 1: Formation of the pyrazole-methyl intermediate via nucleophilic substitution using 1-methyl-1H-pyrazole-4-carbaldehyde and a primary amine under reflux in THF .
- Step 2: Sulfonylation of the piperidine moiety using sulfonyl chlorides in DCM with a base (e.g., triethylamine) at 0–5°C to prevent side reactions .
- Step 3: Coupling of the benzamide group via HBTU-mediated amidation in DMF, requiring anhydrous conditions and catalytic DMAP to enhance efficiency .
Critical Conditions:
- Temperature Control: Low temperatures (−10°C to 5°C) during sulfonylation minimize decomposition.
- Solvent Choice: THF for polar intermediates, DCM for sulfonylation, and DMF for amidation.
- Catalysts: DMAP (4-dimethylaminopyridine) accelerates amidation yields by 15–20% .
Basic Research Question
Q. Which spectroscopic methods are critical for characterizing this compound, and what key spectral markers should researchers prioritize?
Methodological Answer:
- 1H/13C NMR:
- Mass Spectrometry (HRMS): Expect [M+H]+ at m/z 463.18 (calculated for C21H27N4O4S) .
- IR Spectroscopy: Peaks at 1650 cm⁻¹ (amide C=O) and 1150 cm⁻¹ (sulfonyl S=O) confirm functional groups .
Advanced Research Question
Q. How can researchers resolve structural elucidation challenges due to the compound’s stereochemical complexity?
Methodological Answer:
- Advanced NMR Techniques:
- Computational Modeling:
- Density Functional Theory (DFT) optimizes molecular geometry and predicts NMR shifts (e.g., using Gaussian09) .
- Compare computed vs. experimental spectra to validate stereoisomers .
Advanced Research Question
Q. What strategies mitigate discrepancies in biological activity data across different assay models for this compound?
Methodological Answer:
- Assay-Specific Optimization:
- Enzyme Inhibition Assays: Use recombinant human enzymes (e.g., kinases) with standardized ATP concentrations to reduce variability .
- Cell-Based Assays: Control for membrane permeability by measuring intracellular concentrations via LC-MS .
- Data Normalization:
- Normalize IC50 values to reference inhibitors (e.g., staurosporine for kinases) to account for batch-to-batch assay differences .
- Use orthogonal assays (e.g., SPR for binding affinity vs. functional assays) to cross-validate results .
Basic Research Question
Q. What purification techniques are recommended post-synthesis to achieve >95% purity?
Methodological Answer:
- Flash Chromatography:
- Use silica gel (230–400 mesh) with gradient elution (hexane:EtOAc 70:30 → 50:50) to separate sulfonamide byproducts .
- Crystallization:
- Recrystallize from ethanol/water (8:2) at −20°C to isolate the benzamide core with minimal impurities .
- HPLC:
- Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) for final purity assessment .
Advanced Research Question
Q. How does the sulfonamide group influence the compound’s interaction with biological targets, and what experimental approaches validate these interactions?
Methodological Answer:
- Mechanistic Insights:
- The sulfonamide acts as a hydrogen-bond acceptor, binding to catalytic lysine residues in kinases (e.g., EGFR) .
- Piperidinyl sulfonyl enhances solubility, improving bioavailability in cell-based assays .
- Validation Techniques:
- Surface Plasmon Resonance (SPR): Measure binding kinetics (ka/kd) to immobilized targets .
- Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics (ΔH, ΔS) to assess entropy-driven interactions .
- Mutagenesis Studies: Replace key residues (e.g., Lys721 in EGFR) to confirm sulfonamide’s role .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
